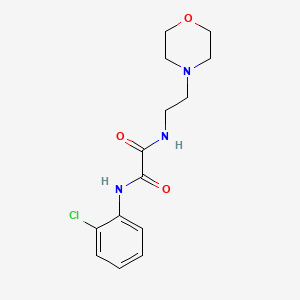![molecular formula C26H29ClN2O3S2 B2884677 Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330295-21-0](/img/structure/B2884677.png)
Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a tetrahydrothieno[2,3-c]pyridine core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with various groups including a benzyl group, a propanamido group, and a phenylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly polar molecule with several potential sites for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it would likely undergo reactions typical of the functional groups present. For example, the amide group could undergo hydrolysis, the benzyl group could participate in electrophilic aromatic substitution, and the thioether group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Synthesis and Functionalization Techniques
Phosphine-Catalyzed Annulation : A study by Zhu et al. (2003) explored the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process. This process yields ethyl 6-substituted tetrahydropyridine-3-carboxylates, demonstrating a method for synthesizing structurally similar compounds (Zhu, Lan, & Kwon, 2003).
Synthesis of Pyrido and Thieno Derivatives : Bakhite et al. (2005) described the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from similar ethyl 4-aryl compounds. This study demonstrates the versatility of such compounds in creating diverse pyridine and thieno derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).
Molecular Structure and Analysis
- Crystal Structure Analysis : Sambyal et al. (2011) synthesized and analyzed the crystal structure of a closely related compound, Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate. Their study highlights the importance of structural analysis in understanding the properties of such complex molecules (Sambyal, Bamezai, Razdan, & Gupta, 2011).
Chemical Reactions and Properties
Reactions with Nucleophiles : Gadzhili et al. (2015) investigated reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles. This study provides insights into the reactivity of such compounds and their potential for creating novel derivatives (Gadzhili, Dikusar, Aliev, Mamedova, Potkin, & Alieva, 2015).
Derivatization for GC Analysis : Hušek (1992) explored the instant derivatization of phenolic acids for GC analysis using treatments like methyl or ethyl chloroformate. This study demonstrates the application of such compounds in analytical chemistry, particularly in gas chromatography (Hušek, 1992).
Biological and Medicinal Applications
Antimicrobial Activity : Abu-Melha (2014) synthesized pyrimidine derivatives from a compound similar to the one and evaluated their antimicrobial properties. This indicates the potential use of these compounds in the development of new antimicrobial agents (Abu-Melha, 2014).
Cancer Research : Raffa et al. (2019) synthesized new compounds with a similar structure to study their effects on cancer pathways. They found some of these compounds to be effective in interfering with the p53 pathways, a crucial target in cancer research (Raffa, D’Anneo, Plescia, Daidone, Lauricella, & Maggio, 2019).
Propiedades
IUPAC Name |
ethyl 6-benzyl-2-(3-phenylsulfanylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S2.ClH/c1-2-31-26(30)24-21-13-15-28(17-19-9-5-3-6-10-19)18-22(21)33-25(24)27-23(29)14-16-32-20-11-7-4-8-12-20;/h3-12H,2,13-18H2,1H3,(H,27,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSKLYGZHREHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)CCSC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2884595.png)
![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)
![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)
![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)

![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)
![Ethyl 5-(2-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884609.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884610.png)


